2-(trifluoromethyl)piperazine dihydrochloride
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Overview
Description
2-(Trifluoromethyl)piperazine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties. It is characterized by the presence of a trifluoromethyl group attached to a piperazine ring, which is further stabilized by two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)piperazine dihydrochloride typically involves the reaction of piperazine with trifluoromethylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts . These reactions are usually carried out under basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of advanced catalysts and controlled reaction environments ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted piperazines, N-oxides, and other derivatives that retain the core piperazine structure while introducing new functional groups .
Scientific Research Applications
2-(Trifluoromethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(trifluoromethyl)piperazine dihydrochloride include:
- 1-(trifluoromethyl)phenylpiperazine
- 2-(trifluoromethyl)pyrazine
- Piperazine-2-carboxylic acid dihydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the trifluoromethyl group and the piperazine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
2-(trifluoromethyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQCSXZPHHOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956341-90-4 |
Source
|
Record name | 2-(trifluoromethyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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